Ethyl 3-fluoro-4-(hydroxymethyl)benzoate
CAS No.:
VCID: VC18299562
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
1. Overview of Ethyl 3-fluoro-4-(hydroxymethyl)benzoateEthyl 3-fluoro-4-(hydroxymethyl)benzoate is an organic compound belonging to the class of benzoic acid derivatives. It is characterized by a benzoate core substituted with a fluorine atom at the third position, a hydroxymethyl group at the fourth position, and an ethyl ester functional group. 2. Synthesis of Ethyl 3-fluoro-4-(hydroxymethyl)benzoateThe synthesis of this compound typically involves esterification and selective substitution reactions. A common route might include:
General Reaction:
4. Applications and Uses
5. Analytical CharacterizationTo confirm the identity and purity of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate, standard analytical techniques are employed:
6. Safety and HandlingWhile specific safety data for this compound is unavailable, general precautions for similar compounds include:
|
---|---|
Product Name | Ethyl 3-fluoro-4-(hydroxymethyl)benzoate |
Molecular Formula | C10H11FO3 |
Molecular Weight | 198.19 g/mol |
IUPAC Name | ethyl 3-fluoro-4-(hydroxymethyl)benzoate |
Standard InChI | InChI=1S/C10H11FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5,12H,2,6H2,1H3 |
Standard InChIKey | BHLXMXQUULNOAJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)CO)F |
PubChem Compound | 121231780 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume